molecular formula C19H22N2O5S B10990740 1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B10990740
M. Wt: 390.5 g/mol
InChI Key: SVTXKYRDUPRYAO-UHFFFAOYSA-N
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Description

1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and piperidine ring can interact with enzymes or receptors, leading to changes in their activity. The carboxylic acid group can also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H22N2O5S/c1-25-15-5-3-4-14(17(15)26-2)18-20-13(11-27-18)10-16(22)21-8-6-12(7-9-21)19(23)24/h3-5,11-12H,6-10H2,1-2H3,(H,23,24)

InChI Key

SVTXKYRDUPRYAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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